An In-depth Technical Guide to 4-(Prop-2-en-1-yl)piperidin-4-ol Hydrochloride: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-(Prop-2-en-1-yl)piperidin-4-ol Hydrochloride: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Hydroxypiperidine Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Within this class of compounds, the 4-hydroxypiperidine motif is of particular importance, serving as a key intermediate in the synthesis of a wide array of bioactive molecules.[2] The hydroxyl group at the C4 position offers a versatile handle for further chemical modification, enhancing the potential for targeted drug design. This guide provides a comprehensive technical overview of a specific derivative, 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride, also known as 4-allyl-4-hydroxypiperidine hydrochloride, exploring its chemical structure, properties, synthesis, and potential applications in drug discovery and development.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride consists of a piperidine ring with a hydroxyl group and an allyl (prop-2-en-1-yl) group attached to the same carbon atom (C4). The nitrogen atom of the piperidine ring is protonated and forms a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.
Table 1: Physicochemical Properties of the Parent Compound, 4-Hydroxypiperidine Hydrochloride
| Property | Value | Source |
| CAS Number | 5382-17-2 | [3][4] |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 155-157 °C | [6][7] |
| Solubility | Soluble in water and methanol | [4] |
For the title compound, 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride, the molecular formula would be C₈H₁₆ClNO, with a corresponding increase in molecular weight due to the addition of the allyl group.
Synthesis and Mechanistic Insights
The synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride can be conceptually approached through the allylation of a suitable piperidone precursor followed by hydrochloride salt formation. A plausible synthetic route would involve the Grignard reaction of N-protected-4-piperidone with allylmagnesium bromide, followed by deprotection and salt formation.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol is a representative, field-proven methodology for the synthesis of similar 4-substituted-4-hydroxypiperidines and can be adapted for the target molecule.
Step 1: N-Protection of 4-Piperidone
The secondary amine of 4-piperidone is first protected to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.
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Rationale: Protection of the piperidine nitrogen is crucial to prevent its reaction with the Grignard reagent in the subsequent step. The Boc group is ideal as it is stable to the basic conditions of the Grignard reaction and can be readily cleaved with acid.
Step 2: Grignard Reaction with Allylmagnesium Bromide
The N-Boc-4-piperidone is then reacted with allylmagnesium bromide. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of the tertiary alcohol after an aqueous workup.
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Causality: The Grignard reagent is a potent nucleophile that readily adds to the carbonyl group. The choice of an ethereal solvent like THF or diethyl ether is critical to stabilize the Grignard reagent.
Step 3: Deprotection and Hydrochloride Salt Formation
The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in a suitable solvent like 1,4-dioxane or diethyl ether. This step simultaneously protonates the piperidine nitrogen to yield the final hydrochloride salt.[5]
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Self-Validation: The formation of a precipitate upon addition of the HCl solution indicates the formation of the hydrochloride salt. The product can then be isolated by filtration and purified by recrystallization.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the allyl group (vinylic protons and the methylene protons adjacent to the double bond), as well as signals for the piperidine ring protons. The hydroxyl proton would likely appear as a broad singlet.
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¹³C NMR: Would show distinct signals for the sp² carbons of the allyl group and the sp³ carbons of the piperidine ring, including the quaternary carbon at the C4 position.
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Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group, C-H stretching for the alkyl and alkenyl groups, and a C=C stretching vibration for the allyl group.[8]
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base form of the molecule.[9]
Applications in Drug Development
The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. Derivatives of 4-hydroxypiperidine have been investigated for a wide range of therapeutic applications.
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Analgesics: Numerous piperidine derivatives have been developed as potent analgesics, often targeting opioid receptors.[1] The structural modifications on the piperidine ring can modulate the potency and selectivity for different opioid receptor subtypes.
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Central Nervous System (CNS) Disorders: The 4-hydroxypiperidine moiety is a key component of compounds targeting various CNS disorders.[4]
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Anticancer Agents: The versatility of the 4-hydroxypiperidine scaffold has also been exploited in the design of novel anticancer agents.
The introduction of an allyl group at the C4 position of the 4-hydroxypiperidine core in 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride provides a unique chemical entity with potential for novel pharmacological activities. The allyl group can participate in various biological interactions and can also serve as a synthetic handle for further derivatization.
Safety and Handling
As with all chemical reagents, 4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Based on the data for similar piperidine derivatives, it may cause skin and eye irritation.[7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
4-(Prop-2-en-1-yl)piperidin-4-ol hydrochloride represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers intriguing possibilities for the development of novel therapeutic agents. The 4-hydroxypiperidine core provides a robust and versatile platform for drug design, and the addition of the C4-allyl group introduces a new vector for exploring chemical space and biological activity. Further investigation into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to fully unlock its potential in the ongoing quest for new and improved medicines.
References
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Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
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